

Application Notes and Protocols: IR-820 in Fluorescence-Guided Surgery

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Compound of Interest

Compound Name: IR-820

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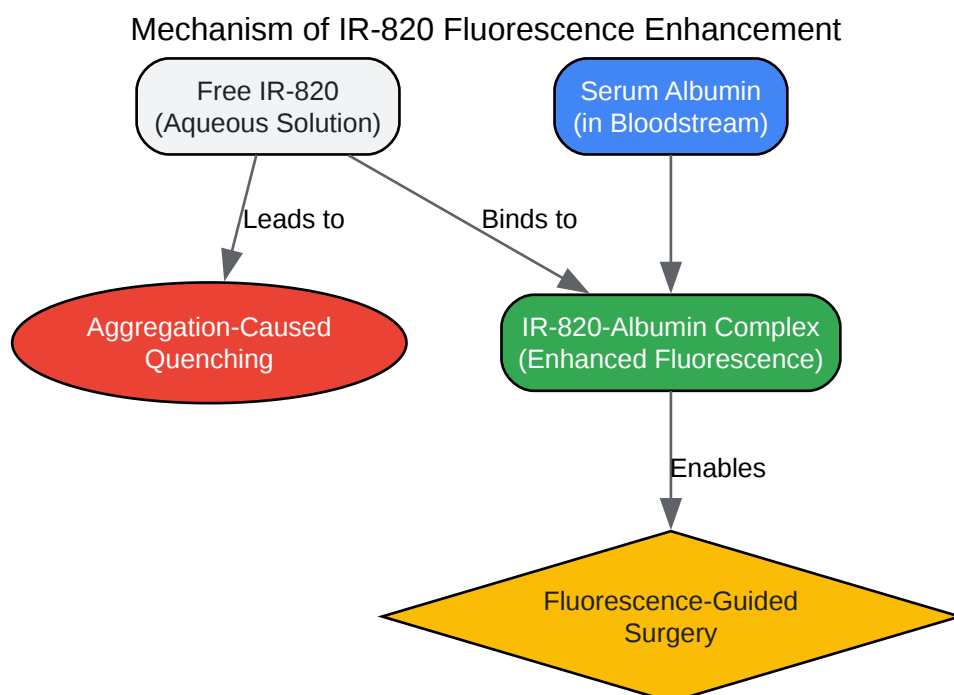
Introduction

IR-820 is a near-infrared (NIR) cyanine dye with significant potential in fluorescence-guided surgery (FGS). As a structural analog of Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use, **IR-820** exhibits similar optical properties but with enhanced fluorescence stability.^[1] Its application in the second near-infrared window (NIR-II, 1000-1700 nm) offers deeper tissue penetration, higher resolution, and reduced tissue autofluorescence compared to traditional NIR-I imaging (700-900 nm).^[1] This document provides detailed application notes and experimental protocols for the use of **IR-820** in preclinical FGS, focusing on tumor resection and the identification of other pathologies.

The fluorescence of **IR-820** is significantly enhanced upon binding to albumin, forming a stable complex.^{[1][2]} This interaction can be leveraged by either administering free **IR-820**, which then binds to endogenous albumin in the bloodstream, or by pre-forming an **IR-820**-albumin complex for administration.^{[2][3]} This property, combined with the enhanced permeability and retention (EPR) effect in tumors, allows for passive accumulation and clear delineation of malignant tissues.^[3]

Mechanism of Action: Enhanced Fluorescence through Albumin Binding

IR-820's utility in FGS is largely attributed to its interaction with serum albumin. In an aqueous environment, **IR-820** molecules can aggregate, leading to fluorescence quenching.[4] However, upon entering the bloodstream, **IR-820** binds to albumin. This binding event prevents aggregation and induces a more rigid molecular conformation, which in turn minimizes non-radiative decay and significantly enhances the fluorescence quantum yield.[1][4] This results in a brighter NIR-II signal, crucial for high-contrast intraoperative imaging.



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Caption: Mechanism of **IR-820** fluorescence enhancement upon binding to serum albumin.

Applications in Fluorescence-Guided Surgery

Preclinical studies have demonstrated the efficacy of **IR-820** in various surgical applications, primarily in oncology and for identifying gastrointestinal obstructions.

Tumor Resection

IR-820 allows for the clear visualization of tumor margins, facilitating more complete and precise resections. Following intravenous administration, **IR-820** accumulates in tumor tissue via the EPR effect. The enhanced fluorescence in the NIR-II window provides a high tumor-to-background ratio (TBR), enabling surgeons to distinguish cancerous tissue from healthy surrounding tissue in real-time.[1][3]

Gastrointestinal Obstruction

For applications in the gastrointestinal (GI) tract, an **IR-820**-albumin complex can be synthesized in vitro and administered orally.[1][2] This allows for the visualization of the GI tract and the precise localization of obstructions, guiding surgical intervention for swift and accurate removal.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on **IR-820** for fluorescence-guided surgery.

Table 1: In Vivo Tumor Imaging and Resection Data

Parameter	Value	Animal Model	Administration Route	Reference
Tumor-to-Background Ratio (TBR)	5.5 (at 48h post-injection)	4T1 tumor-bearing Balb/c mice	Intravenous (free IR-820)	[3]
TBR (IR-820-HSA complex)	5.0 (at 48h post-injection)	4T1 tumor-bearing Balb/c mice	Intravenous	[3]
Signal-to-Background Ratio (SBR)	6.59 (at 24h post-injection)	Subcutaneous tumor-bearing nude mouse	Intramuscular	[4]
SBR (Cerebrovascular Imaging)	21.196	Mouse with cranial window	Intravenous	[4]
Optimal Imaging Timepoint	48 hours post-injection	4T1 tumor-bearing Balb/c mice	Intravenous	[3]
IR-820 Dosage	150 μ L, 75 μ M	4T1 tumor-bearing Balb/c mice	Intravenous	[3]
IR-820 Dosage	200 μ L, 0.5 mg/mL	Mice for biodistribution	Intravenous	[4]
IR-820 Dosage	100 μ L, 2 mg/mL	Subcutaneous tumor-bearing mouse	Intramuscular	[4]

Table 2: Optical and Physicochemical Properties

Property	Value	Conditions	Reference
Excitation Wavelength (Max)	710 nm	Free IR-820	[5] [6]
Emission Wavelength (Max)	820 nm	Free IR-820	[5] [6]
Absorption Peak (in water)	812 nm	Free IR-820	[1]
Absorption Peak (in serum)	~858 nm (red-shifted)	IR-820 in 10% FBS	[4]
Emission Spectrum	Extends beyond 1200 nm	IR-820 in serum	[4]
Quantum Yield (in water)	0.313%	-	[4]
Quantum Yield (in serum)	2.521% (~7-fold increase)	-	[4]
Photothermal Conversion Efficiency	32.74%	793 nm laser irradiation	[4]

Experimental Protocols

The following are detailed protocols for key experiments involving **IR-820** in a preclinical setting.

Protocol 1: In Vivo NIR-II Fluorescence Imaging for Tumor-Guided Surgery

This protocol describes the intravenous administration of free **IR-820** for tumor imaging and subsequent fluorescence-guided resection in a murine model.

Materials:

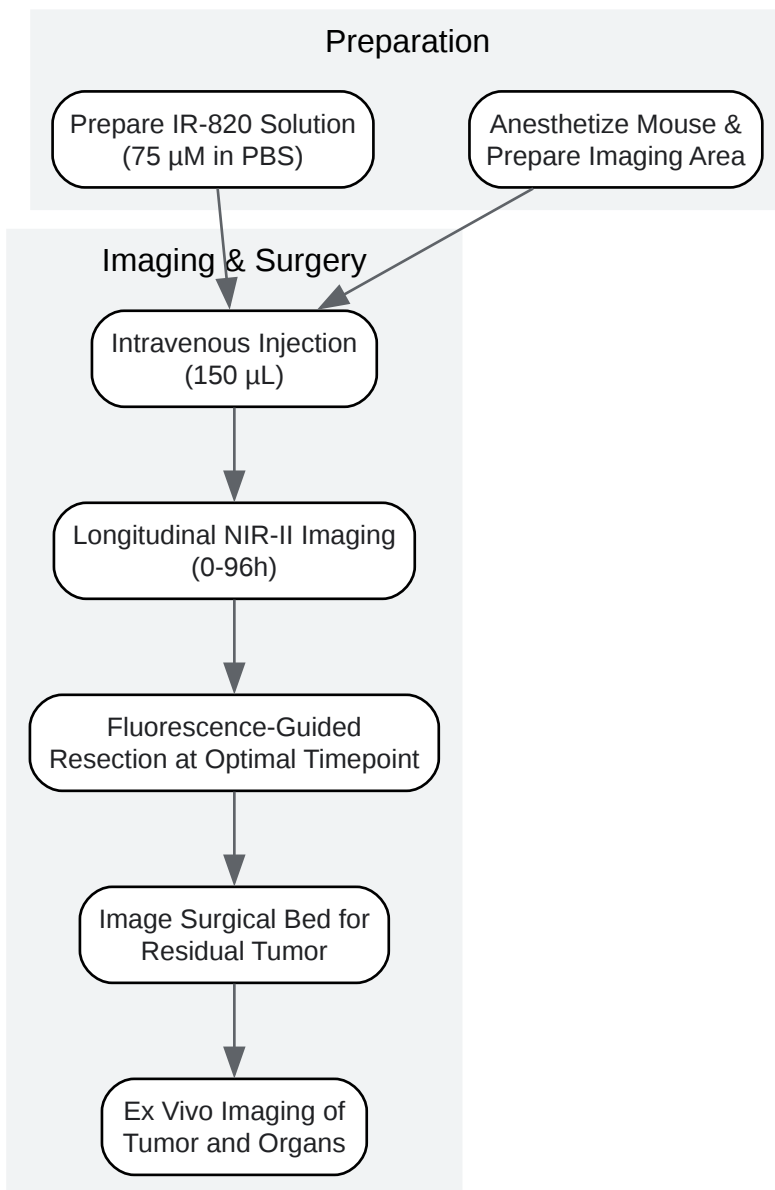
- **IR-820** dye

- Phosphate-buffered saline (PBS), pH 7.4
- Tumor-bearing mice (e.g., 4T1 subcutaneous model in Balb/c mice)
- NIR-II imaging system (e.g., InGaAs camera, 808 nm laser, >980 nm long-pass filter)
- Anesthesia (e.g., isoflurane)
- Surgical instruments

Procedure:

- Preparation of **IR-820** Solution: Freshly prepare a 75 μ M solution of **IR-820** in sterile PBS.
- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Remove fur from the imaging area.
- Administration: Administer 150 μ L of the **IR-820** solution via tail vein injection.[3]
- Longitudinal Imaging: Acquire NIR-II fluorescence images at various time points post-injection (e.g., 0, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for the highest tumor-to-background ratio.[3]
- Fluorescence-Guided Surgery:
 - At the optimal time point (typically 48 hours), anesthetize the mouse.
 - Use the NIR-II imaging system to accurately locate the tumor in real-time.
 - Under fluorescence guidance, carefully separate the tumor from the surrounding healthy tissue and resect it.[1]
 - After resection, image the surgical bed to ensure no residual tumor tissue remains.[1]
- Ex Vivo Imaging: Acquire ex vivo fluorescence images of the resected tumor and major organs to confirm biodistribution.[3]

Workflow for Tumor-Guided Surgery with IR-820



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Caption: Experimental workflow for **IR-820**-mediated fluorescence-guided tumor surgery.

Protocol 2: Preparation and Oral Administration of IR-820-Albumin Complex for GI Imaging

This protocol details the in vitro synthesis of an **IR-820**-Human Serum Albumin (HSA) complex for imaging the gastrointestinal tract.

Materials:

- **IR-820** dye
- Human Serum Albumin (HSA)
- Ultrapure water or PBS
- Mice with simulated gastrointestinal obstruction
- NIR-II imaging system
- Oral gavage needle

Procedure:

- Stoichiometric Ratio Determination (Optional but Recommended): Use Job's plot method to determine the optimal molar ratio of **IR-820** to HSA for maximum complex formation and fluorescence. A ratio of approximately 3:2 (**IR-820**:HSA) has been reported.[\[1\]](#)
- Preparation of **IR-820**-HSA Complex:
 - Prepare solutions of **IR-820** and HSA at the desired concentrations in ultrapure water or PBS.
 - Mix the **IR-820** and HSA solutions at the predetermined stoichiometric ratio.
 - Allow the mixture to incubate to facilitate complex formation.
- Animal Preparation: Anesthetize the mouse with the GI obstruction.

- Administration: Orally administer the prepared **IR-820**-HSA complex solution (e.g., 400 µL of a 7.5 µM solution) using a gavage needle.[\[1\]](#)
- Real-Time Imaging and Guided Surgery:
 - Immediately begin acquiring NIR-II fluorescence images to visualize the GI tract.
 - Use the real-time imaging to guide the surgical procedure for relieving the obstruction.[\[1\]](#)
 - Monitor the passage of the fluorescent complex through the previously obstructed area post-surgery.[\[1\]](#)

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines the procedure to assess the biocompatibility of **IR-820**.

Materials:

- Cell line of interest (e.g., 4T1 murine breast cancer cells)
- Complete cell culture medium
- **IR-820**
- 96-well plates
- MTT reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment:

- Prepare fresh media containing various concentrations of **IR-820** (e.g., 0, 1, 2, 3, 4, 5, 6, 7, 8, 9 μM).^[1]
- Remove the old media from the wells and replace it with the **IR-820**-containing media.
- Incubation: Incubate the cells for 24 hours.
- MTT Assay:
 - Wash the cells with PBS.
 - Add 10 μL of MTT solution and fresh media to each well and incubate for 4 hours.
 - Add 120 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader to determine cell viability.^[1]

Safety and Biocompatibility

In vitro and in vivo toxicity assessments have demonstrated the good biocompatibility of **IR-820**.^[1] Histopathological analysis of major organs from mice treated with **IR-820** showed no significant abnormalities.^[1] Blood tests also indicated negligible toxicity in vivo.^[4] When encapsulated in nanoparticles, **IR-820** exhibits excellent biocompatibility, whereas free **IR-820** may show some cytotoxicity at higher concentrations.^{[7][8]}

Conclusion

IR-820 is a promising contrast agent for fluorescence-guided surgery, offering superior stability compared to ICG and the advantages of NIR-II imaging. Its ability to form highly fluorescent complexes with albumin allows for excellent visualization of tumors and other pathologies with high signal-to-background ratios. The protocols provided herein offer a foundation for researchers to explore and optimize the use of **IR-820** in various preclinical surgical models, with a strong potential for future clinical translation.

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